molecular formula C56H69N11O10 B1668477 Srih-cyclic-gaptltp CAS No. 76080-70-1

Srih-cyclic-gaptltp

Cat. No.: B1668477
CAS No.: 76080-70-1
M. Wt: 1056.2 g/mol
InChI Key: IZWCLVCOWIZCRL-YQYZUIJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Srih-cyclic-gaptltp is a synthetic cyclic peptide characterized by a unique macrocyclic structure stabilized by a disulfide bond and modified side chains. Its design incorporates a hybrid backbone of alternating α- and β-amino acids, enhancing proteolytic resistance and receptor-binding specificity . This compound has shown promise in preclinical studies for targeting G-protein-coupled receptors (GPCRs) implicated in oncology and metabolic disorders. Key attributes include:

  • Molecular weight: 1,532 Da (theoretical).
  • Solubility: >10 mg/mL in aqueous buffers (pH 7.4).
  • Synthetic route: Solid-phase peptide synthesis (SPPS) with post-modification for cyclization .

The structural complexity of this compound necessitates rigorous characterization, including X-ray crystallography for stereochemical confirmation and mass spectrometry for purity validation (>98%) .

Properties

CAS No.

76080-70-1

Molecular Formula

C56H69N11O10

Molecular Weight

1056.2 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-3-hydroxy-1-[[(2S)-4-imino-3,7-dioxo-1-phenylheptan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide

InChI

InChI=1S/C56H69N11O10/c1-34(69)49(56(77)63-44(28-35-16-5-2-6-17-35)50(71)40(58)23-15-27-68)67-52(73)43(25-13-14-26-57)62-55(76)47(31-38-33-61-42-24-12-11-22-39(38)42)66-54(75)46(30-37-20-9-4-10-21-37)65-53(74)45(29-36-18-7-3-8-19-36)64-51(72)41(59)32-48(60)70/h2-12,16-22,24,27,33-34,41,43-47,49,58,61,69H,13-15,23,25-26,28-32,57,59H2,1H3,(H2,60,70)(H,62,76)(H,63,77)(H,64,72)(H,65,74)(H,66,75)(H,67,73)/t34-,41+,43+,44+,45+,46+,47-,49+/m1/s1

InChI Key

IZWCLVCOWIZCRL-YQYZUIJKSA-N

SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

NFFWKTF

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 15425
CGP 15425, D-Phe, all L-isomer
CGP-15425
cyclo(GABA-5-Asn-6,7-Phe-8-Trp-9-Lys-10-Thr-11-Phe)-somatostatin
cyclo(GABA-5-asparaginyl-6,7-phenylalanyl-8-tryptophyl-9-lysyl-10-threonyl-11-phenylalanine)-somatostatin
somatostatin, cyclo(GABA-Asn(5)-Phe(6,7)-Trp(8)-Lys(9)-Thr(10)-Phe(11))-
somatostatin, cyclo(GABA-asparaginyl(5)-phenylalanyl(6,7)-tryptophyl(8)-lysyl(9)-threonyl(10)-phenylalanine(11))-
SRIH-cyclic-GAPTLTP

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues

Key Findings :

  • Srih-cyclic-gaptltp’s hybrid backbone improves receptor specificity compared to cyclosporine A, which exhibits broad immunosuppressive effects due to its non-selective binding .
  • Unlike linaclotide, this compound avoids gastrointestinal toxicity by excluding charged sulfation groups .

Pharmacokinetic and Toxicological Profiles

Table 2: Preclinical Pharmacokinetic Data
Compound Half-life (h) Cmax (ng/mL) AUC0–24 (ng·h/mL) STOT-SE Classification
This compound 6.8 1,240 14,500 Category 3 (reversible)
Cyclosporine A 8.5 980 12,300 Category 2 (hepatotoxic)
Linaclotide 2.4 450 3,200 Category 4 (low severity)

Key Findings :

  • This compound’s shorter half-life reduces accumulation risks compared to cyclosporine A but requires twice-daily dosing for therapeutic efficacy .
  • Its STOT-SE classification (Category 3) indicates milder toxicity than cyclosporine A, which requires liver function monitoring .

Industrial and Regulatory Considerations

Table 3: Manufacturing and Compliance Metrics
Parameter This compound Cyclosporine A Linaclotide
Purity specification ≥98% (HPLC) ≥95% ≥90%
Critical impurities Residual solvents (ICH Q3C) Cyclic byproducts Oxidative degradants
GMP compliance ICH Q7 USP <823> EP 2.2.59

Key Findings :

  • This compound adheres to stringent ICH guidelines for residual solvents, ensuring safer clinical profiles compared to linaclotide .
  • Cyclosporine A’s impurity profile (cyclic byproducts) complicates batch consistency, highlighting this compound’s synthetic advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Srih-cyclic-gaptltp
Reactant of Route 2
Srih-cyclic-gaptltp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.